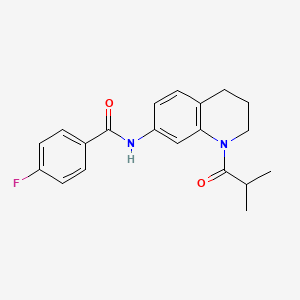![molecular formula C19H22ClFN4O B2659219 2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide CAS No. 1356572-01-4](/img/structure/B2659219.png)
2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of pyrimidine and indole, two common heterocyclic compounds found in many natural products as well as synthetic drugs . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of this compound could involve the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Other synthetic strategies could involve the use of carboxylic acid activators .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring with halogens at the 2- and 4-positions, and an indole nucleus . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve nucleophilic aromatic substitution (SNAr) reactions . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-13(23-19(26)14-5-6-22-18(20)11-14)16-12-15(21)3-4-17(16)25-9-7-24(2)8-10-25/h3-6,11-13H,7-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXNAFQDPGJNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCN(CC2)C)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

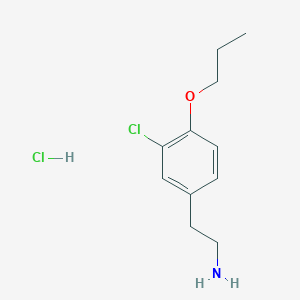
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)
![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/no-structure.png)
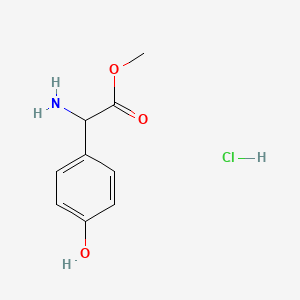

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)
![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)
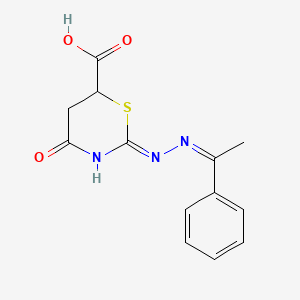
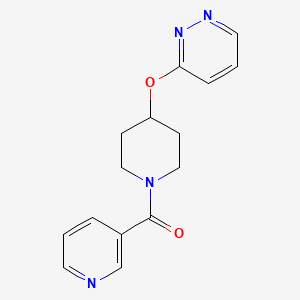
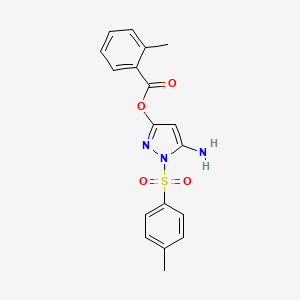
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2659156.png)

